molecular formula C9H10F3NO B1284615 [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 903630-07-9

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Cat. No. B1284615
CAS RN: 903630-07-9
M. Wt: 205.18 g/mol
InChI Key: MEIZZCDBWUDKDW-UHFFFAOYSA-N
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Description

“[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 954585-23-0 . It has a molecular weight of 219.21 . The compound is in liquid form and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,5-7,14H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Catalysis

  • Roffe et al. (2016) reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and demonstrated good activity and selectivity in catalytic applications.

Photocytotoxicity and Cellular Imaging

  • Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives, exploring their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines through apoptosis and generation of reactive oxygen species.

Antimicrobial Properties

  • A study by Visagaperumal et al. (2010) involved the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds exhibited variable degrees of antibacterial and antifungal activities.

Transfer Hydrogenation Reactions

  • Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it in N-heterocyclic ruthenium(II) complexes. These complexes were effective catalysts in transfer hydrogenation of acetophenone derivatives, achieving high conversions.

Anticancer Activity

  • Mbugua et al. (2020) reported the synthesis of new palladium(II) and platinum(II) complexes using Schiff base ligands, including R-(phenyl)methanamine. These complexes exhibited significant anticancer activity and mechanism against various human cancerous and noncancerous cell lines.

Synthetic Methodology

  • Zhou et al. (2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, highlighting the method's mild conditions and simplicity.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIZZCDBWUDKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine

CAS RN

903630-07-9
Record name [3-(2,2,2-trifluoroethoxy)phenyl]methanamine
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